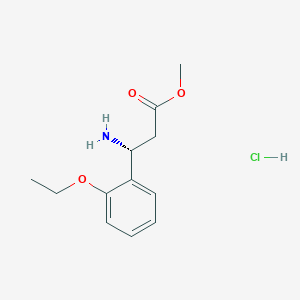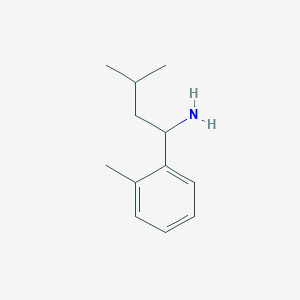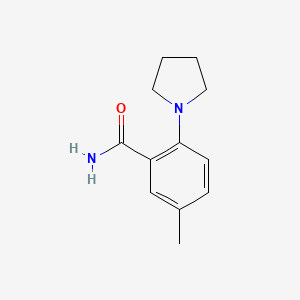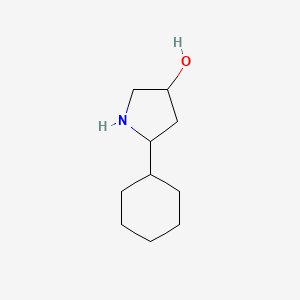
5-Cyclohexylpyrrolidin-3-ol
Übersicht
Beschreibung
5-Cyclohexylpyrrolidin-3-ol is a compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is a powder in physical form .
Synthesis Analysis
Pyrrolidine compounds, such as 5-Cyclohexylpyrrolidin-3-ol, can be synthesized using various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings . For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis
The pyrrolidine ring in 5-Cyclohexylpyrrolidin-3-ol is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, provides increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring in 5-Cyclohexylpyrrolidin-3-ol can undergo various chemical reactions. For instance, a redox-neutral α-C–H oxygenation of pyrrolidin-3-ol with a monoprotected p-quinone generated an N-aryliminium ion intermediate, which reacted in situ with boronic acid nucleophiles to produce a series of cis-2-substituted pyrrolidin-3-ols .Physical And Chemical Properties Analysis
5-Cyclohexylpyrrolidin-3-ol is a powder in physical form . It has a molecular weight of 169.27 . The compound’s IUPAC name is 5-cyclohexyl-3-pyrrolidinol .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
- Antidiabetic Activity : Novel dispiropyrrolidines have been synthesized through 1,3-dipolar cycloaddition reactions with thiazolidinedione and rhodanine derivatives, showing significant antidiabetic activity in male Wistar rats (Murugan, Anbazhagan, Lingeshwaran, & Sriman Narayanan, 2009).
- Antitumoral and Antiviral Activities : Hydantoin derivatives of L- and D-amino acids were prepared and evaluated for their cytostatic and antiviral activities. Among these, certain compounds showed weak inhibitory effects against vaccinia virus and inhibitory activity against cervical and breast carcinoma (Rajić et al., 2006).
- Antimycobacterial Activity : Highly functionalized dispiropyrrolidines, synthesized using 1,3-dipolar cycloaddition reaction, were screened for antimycobacterial activity against M. tuberculosis, revealing several compounds with significant inhibition (Wei et al., 2014).
Molecular Docking and Mechanism of Action Studies
- Molecular docking studies were performed to understand the binding modes of these synthesized compounds with target proteins, aiding in the rational design of more potent derivatives.
Synthesis Techniques
- Cycloisomerization Reactions : Synthesis of cis-3-acyl-4-alkenylpyrrolidines via gold(I)-catalyzed cycloisomerization reactions of (Z)-8-aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols, demonstrating a novel approach to synthesizing complex pyrrolidine derivatives (Yeh et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The pyrrolidine ring in 5-Cyclohexylpyrrolidin-3-ol is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
5-cyclohexylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRDUJHOJAABBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)
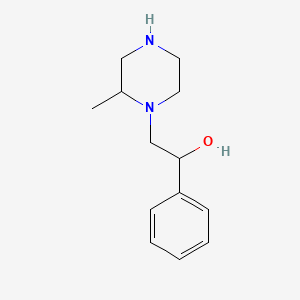
![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)
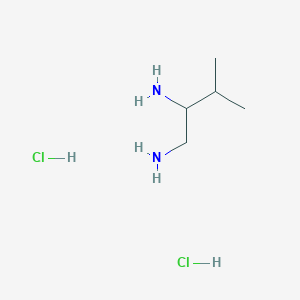
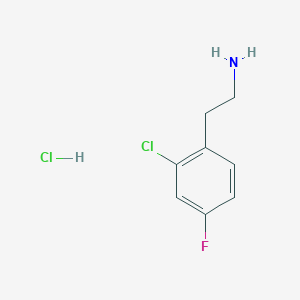
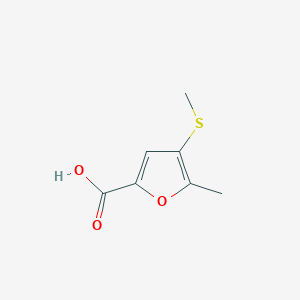
![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)
